molecular formula C17H14N4O2 B1310472 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid CAS No. 641569-94-0

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

Cat. No.: B1310472
CAS No.: 641569-94-0
M. Wt: 306.32 g/mol
InChI Key: LDLZPHLSVKGFSC-UHFFFAOYSA-N
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Description

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various therapeutic agents, particularly those targeting leukemia. The compound’s structure includes a benzoic acid core substituted with a pyridinyl-pyrimidinyl moiety, which contributes to its unique chemical properties and biological activities.

Scientific Research Applications

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: As an intermediate in the synthesis of therapeutic agents, it plays a crucial role in developing drugs for treating leukemia and other cancers.

    Industry: Its derivatives are utilized in the production of various pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H332, H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives, which are studied for their antileukemia activity . The compound’s interactions with enzymes such as tyrosine kinases are of particular interest, as these interactions can lead to the inhibition of kinase activity, which is a key mechanism in the treatment of certain cancers .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of BCR-ABL, c-kit, and PDGF receptors, which are critical in the regulation of cell growth and differentiation . These interactions can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of tyrosine kinases by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its stability can be affected by factors such as light and pH . Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur under certain conditions . These temporal effects are important for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion . The compound’s involvement in these metabolic pathways can affect its bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by organic anion transporters, which can affect its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and exert its effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid with 4-(pyridin-3-yl)pyrimidin-2-amine under specific conditions. The nitro group is reduced to an amine, followed by coupling with the pyridinyl-pyrimidinyl moiety. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is unique due to its specific substitution pattern and the presence of both pyridinyl and pyrimidinyl groups. This structural configuration enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable intermediate in drug synthesis .

Properties

IUPAC Name

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-11-4-5-12(16(22)23)9-15(11)21-17-19-8-6-14(20-17)13-3-2-7-18-10-13/h2-10H,1H3,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLZPHLSVKGFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439380
Record name 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641569-94-0
Record name 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641569940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ9WCS4PF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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